

Application of 5-Iodo-2-methylaniline in Dye and Pigment Production

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Compound of Interest

Compound Name: 5-Iodo-2-methylaniline

Cat. No.: B1348545

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylaniline, also known as 2-Amino-4-iodotoluene, is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its applications span across pharmaceuticals, agrochemicals, and notably, in the production of dyes and pigments. The presence of an iodine atom and a methyl group on the aniline ring influences the electronic properties and reactivity of the molecule, making it a valuable precursor for creating specialized colorants.

In the realm of dye chemistry, **5-Iodo-2-methylaniline** is primarily utilized in the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo groups ($-N=N-$), represent the largest and most diverse class of commercial dyes.^{[1][2]} The synthesis of these dyes from **5-Iodo-2-methylaniline** typically involves a two-step process: diazotization followed by an azo coupling reaction.^[3] This methodology allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, brown, and blue.^[3] The specific color and properties of the resulting dye are determined by the chemical structure of the coupling agent used in the second step of the synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye derived from **5-Iodo-2-methylaniline**, intended for use by researchers and professionals in relevant scientific fields.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative azo dye, (E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol, derived from **5-Iodo-2-methylaniline** and 2-naphthol.

Parameter	Value
Starting Material	5-Iodo-2-methylaniline
Coupling Agent	2-Naphthol
Product Name	(E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol
Molecular Formula	C ₁₇ H ₁₃ IN ₂ O
Molecular Weight	388.21 g/mol
Yield	85-95%
Melting Point	185-190 °C
λ _{max} (in DMSO)	485 nm
Purity (by HPLC)	>98%

Experimental Protocols

Protocol 1: Synthesis of (E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a vibrant red azo dye from **5-Iodo-2-methylaniline** and 2-naphthol. The procedure involves the diazotization of the amine followed by coupling with the naphthol derivative.

Materials:

- **5-Iodo-2-methylaniline** (≥98%)
- Sodium nitrite (NaNO₂)

- Concentrated hydrochloric acid (HCl)
- 2-Naphthol
- Sodium hydroxide (NaOH)
- Urea
- Ethanol
- Distilled water
- Ice

Equipment:

- Beakers (100 mL, 250 mL)
- Magnetic stirrer and stir bar
- Thermometer
- Dropping funnel
- Büchner funnel and flask
- Filter paper
- pH indicator paper

Procedure:

Part A: Diazotization of **5-Iodo-2-methylaniline**

- In a 250 mL beaker, suspend 2.33 g (0.01 mol) of **5-Iodo-2-methylaniline** in 20 mL of distilled water.
- While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Continue stirring until a fine, uniform suspension of the hydrochloride salt is formed.

- Cool the suspension to 0-5 °C in an ice bath.
- In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride suspension over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
- After the addition is complete, continue stirring for an additional 20 minutes at 0-5 °C.
- A small amount of urea can be added to destroy any excess nitrous acid. The resulting solution is the diazonium salt of **5-Iodo-2-methylaniline**.

Part B: Azo Coupling Reaction

- In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
- A brightly colored precipitate should form immediately. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
- Check the pH of the solution; it should be alkaline to ensure the coupling reaction proceeds to completion.

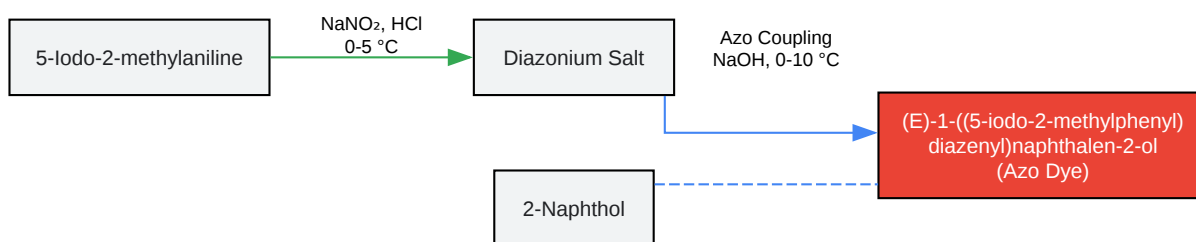
Part C: Isolation and Purification

- Collect the solid dye by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold distilled water until the filtrate is neutral.

- Recrystallize the crude dye from hot ethanol to obtain a purified product.
- Dry the purified dye in a desiccator.

Mandatory Visualizations

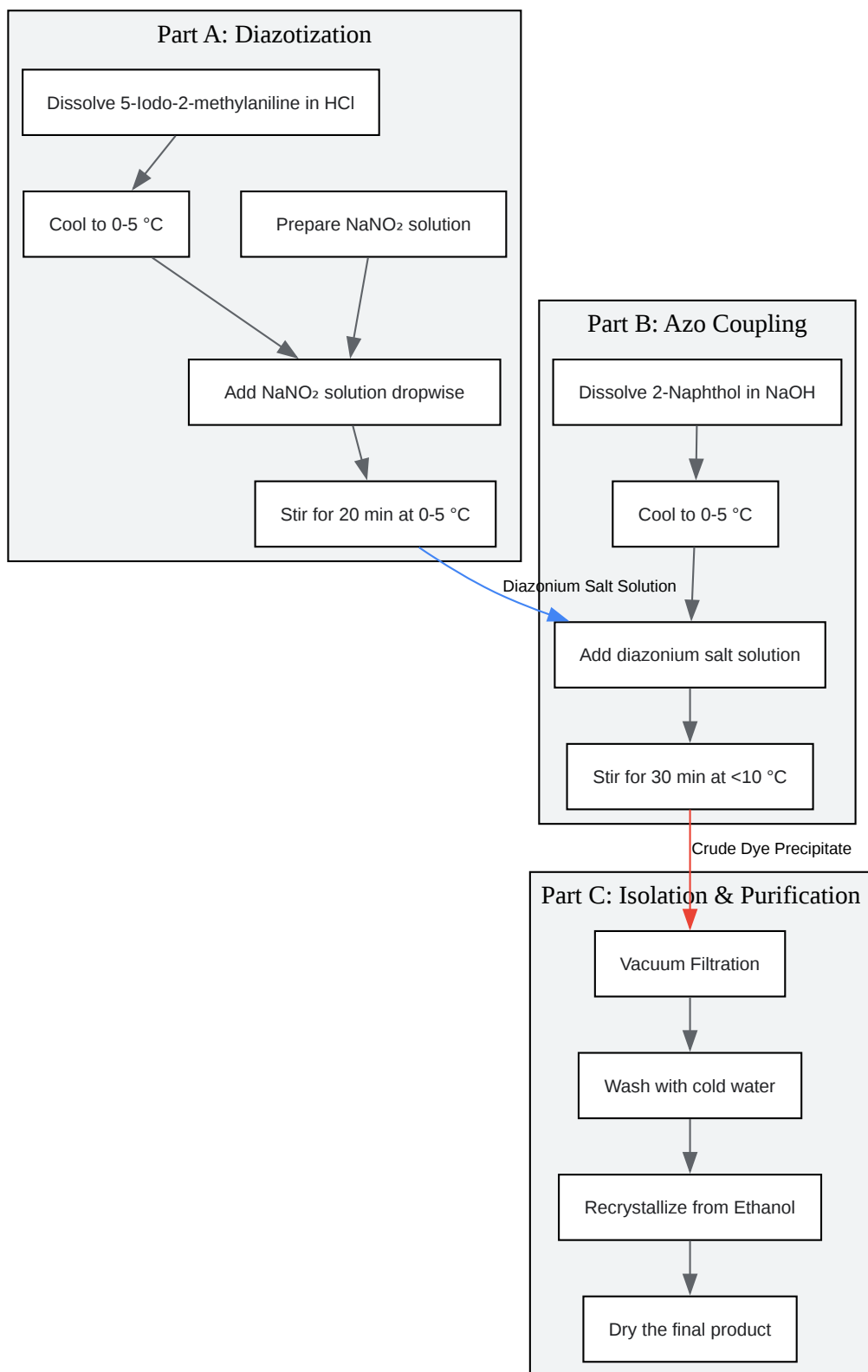
Diagram 1: Synthesis Pathway of an Azo Dye from 5-Iodo-2-methylaniline



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Caption: Synthesis of an azo dye via diazotization and coupling.

Diagram 2: Experimental Workflow for Azo Dye Synthesis



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Caption: Step-by-step workflow for the synthesis of an azo dye.

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